molecular formula C11H12N2O B183206 4-Quinazolone, 2-ethyl-3-methyl CAS No. 58718-53-9

4-Quinazolone, 2-ethyl-3-methyl

Cat. No.: B183206
CAS No.: 58718-53-9
M. Wt: 188.23 g/mol
InChI Key: QCKGJLGHIVZYGZ-UHFFFAOYSA-N
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Description

4-Quinazolone, 2-ethyl-3-methyl is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58718-53-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethyl-3-methylquinazolin-4-one

InChI

InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3

InChI Key

QCKGJLGHIVZYGZ-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C

58718-53-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of anthranilic acid (13.7 g, 100 mmol), methylamine (2M solution in methanol, 100 mL, 200 mmol), triethylorthopropionate (40 mL, 200 mmol), pTSA (catalytic amount) was heated at 70° C. with stirring for 3 days. The reaction mixture was cooled to room temperature, IN NaOH solution (160 mL) was added and the mixture stirred vigourously. The resulting precipitate was filtered, washed with water and dried under high vacuum to yield the product as a fluffy white solid (13.67 g, 73%). 1H NMR (400 MHz, CDCl3) δ 1.41 (t, 3H, J=7.4 Hz), 2.87 (q, 2H, J=7.4 Hz), 3.64 (s, 3H), 7.44 (t, 1H, J=8.1 Hz), 7.65 (dd, 1H, J=8.8, 0.7 Hz), 7.72 (t, 1H, J=8.4 Hz), 8.27 (dd, 1H, J=9.2, 1.8 Hz); ESI-MS m/z 189.0 (M+1)+.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Yield
73%

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